AVL-292 benzenesulfonate AVL-292 benzenesulfonate AVL-292(cas 1360053-81-1) benzenesulfonate is a covalent, highly selective, orally active small molecule inhibitor of Btk with IC50 value of 0.5 nM; >1400-fold selectivity over the other kinases assayed. AVL-292 forms a covalent bond with Cys481 in Btk and potently inhibits Btk in biochemical (IC50 < 0.5nM) and cellular assays (EC50 1-10 nM) including -IgM stimulation of BCR signaling, B cell proliferation and activation. Ramos cells were treated with AVL-292 for 1 hour followed by stimulation of the BCR with 5 g/mL -IgM for 10 minutes on ice. Cell lysates were immunoblotted for Btk autophosphorylation (Y223), PLC2 phosphorylation as well as activation of downstream Erk signaling. AVL-292 inhibited Btk kinase activity in a cellular setting with EC50 between 1-10 nM.  
Brand Name: Vulcanchem
CAS No.: 1360053-81-1
VCID: VC0002673
InChI: InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
SMILES: COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C28H28FN5O6S
Molecular Weight: 581.62

AVL-292 benzenesulfonate

CAS No.: 1360053-81-1

Inhibitors

VCID: VC0002673

Molecular Formula: C28H28FN5O6S

Molecular Weight: 581.62

AVL-292 benzenesulfonate - 1360053-81-1

CAS No. 1360053-81-1
Product Name AVL-292 benzenesulfonate
Molecular Formula C28H28FN5O6S
Molecular Weight 581.62
IUPAC Name benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Standard InChI InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
Standard InChIKey ABSXPNGWJFAPRT-UHFFFAOYSA-N
SMILES COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Description AVL-292(cas 1360053-81-1) benzenesulfonate is a covalent, highly selective, orally active small molecule inhibitor of Btk with IC50 value of 0.5 nM; >1400-fold selectivity over the other kinases assayed. AVL-292 forms a covalent bond with Cys481 in Btk and potently inhibits Btk in biochemical (IC50 < 0.5nM) and cellular assays (EC50 1-10 nM) including -IgM stimulation of BCR signaling, B cell proliferation and activation. Ramos cells were treated with AVL-292 for 1 hour followed by stimulation of the BCR with 5 g/mL -IgM for 10 minutes on ice. Cell lysates were immunoblotted for Btk autophosphorylation (Y223), PLC2 phosphorylation as well as activation of downstream Erk signaling. AVL-292 inhibited Btk kinase activity in a cellular setting with EC50 between 1-10 nM.  
Synonyms (Z)-N-(3-((E)-(5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4(3H)-ylidene)amino)phenyl)acrylimidic acid compound with benzenesulfonic acid (1:1)
Reference 1: Smiljkovic D, Blatt K, Stefanzl G, Dorofeeva Y, Skrabs C, Focke-Tejkl M, Sperr
WR, Jaeger U, Valenta R, Valent P. BTK inhibition is a potent approach to block
IgE-mediated histamine release in human basophils. Allergy. 2017
Nov;72(11):1666-1676. doi: 10.1111/all.13166. Epub 2017 Apr 20. PubMed PMID:
28328081; PubMed Central PMCID: PMC5655929.


2: Ge Y, Jin Y, Wang C, Zhang J, Tang Z, Peng J, Liu K, Li Y, Zhou Y, Ma X.
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a
N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Med Chem Lett. 2016 Sep
21;7(12):1050-1055. eCollection 2016 Dec 8. PubMed PMID: 27994736; PubMed Central
PMCID: PMC5150693.


3: Wang X, Wong J, Sevinsky CJ, Kokabee L, Khan F, Sun Y, Conklin DS. Bruton's
Tyrosine Kinase Inhibitors Prevent Therapeutic Escape in Breast Cancer Cells. Mol
Cancer Ther. 2016 Sep;15(9):2198-208. doi: 10.1158/1535-7163.MCT-15-0813. Epub
2016 Jun 2. PubMed PMID: 27256378; PubMed Central PMCID: PMC5145257.


4: Kim E, Yang KS, Kohler RH, Dubach JM, Mikula H, Weissleder R. Optimized
Near-IR Fluorescent Agents for in Vivo Imaging of Btk Expression. Bioconjug Chem.
2015 Aug 19;26(8):1513-8. doi: 10.1021/acs.bioconjchem.5b00152. Epub 2015 Jun 9.
PubMed PMID: 26017814; PubMed Central PMCID: PMC4772718.


5: Kokabee L, Wang X, Sevinsky CJ, Wang WL, Cheu L, Chittur SV, Karimipoor M,
Tenniswood M, Conklin DS. Bruton's tyrosine kinase is a potential therapeutic
target in prostate cancer. Cancer Biol Ther. 2015;16(11):1604-15. doi:
10.1080/15384047.2015.1078023. Epub 2015 Sep 18. PubMed PMID: 26383180; PubMed
Central PMCID: PMC4846115.


6: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr
Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review.
PubMed PMID: 24357428.


7: Robak T, Robak E. Tyrosine kinase inhibitors as potential drugs for B-cell
lymphoid malignancies and autoimmune disorders. Expert Opin Investig Drugs. 2012
Jul;21(7):921-47. doi: 10.1517/13543784.2012.685650. Epub 2012 May 22. Review.
PubMed PMID: 22612424.
PubChem Compound 74892828
Last Modified Dec 05 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator